Apoptotic agent-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

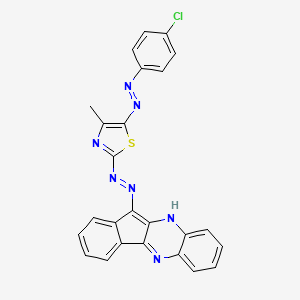

2D Structure

3D Structure

Properties

Molecular Formula |

C25H16ClN7S |

|---|---|

Molecular Weight |

482.0 g/mol |

IUPAC Name |

(4-chlorophenyl)-[2-(10H-indeno[2,3-b]quinoxalin-11-yldiazenyl)-4-methyl-1,3-thiazol-5-yl]diazene |

InChI |

InChI=1S/C25H16ClN7S/c1-14-24(32-30-16-12-10-15(26)11-13-16)34-25(27-14)33-31-22-18-7-3-2-6-17(18)21-23(22)29-20-9-5-4-8-19(20)28-21/h2-13,29H,1H3 |

InChI Key |

AATZRHWKLUHUJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52)N=NC6=CC=C(C=C6)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Apoptotic Agent-2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptotic agent-2, identified as compound 14b in the primary literature, is a novel thiazole-indenoquinoxaline hybrid that has demonstrated significant potential as an anti-cancer agent. This document provides a comprehensive technical overview of its discovery, a detailed (representative) synthesis protocol, and the experimental methodologies used to elucidate its pro-apoptotic mechanism of action. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Discovery and Biological Activity

This compound was identified as a potent inducer of apoptosis in a study by Fayed EA, et al.[1]. The compound exhibits selective anti-proliferative activity against various human cancer cell lines while showing significantly lower toxicity towards normal human cells.

In Vitro Cytotoxicity

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines, including colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7), alongside a normal human lung fibroblast cell line (WI-38). The half-maximal inhibitory concentrations (IC50) were determined after 24 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 1.96 |

| HepG-2 | Hepatocellular Carcinoma | 1.12 |

| MCF-7 | Breast Adenocarcinoma | 2.38 |

| WI-38 | Normal Lung Fibroblast | 107.5 |

Data sourced from MedChemExpress product information, citing Fayed EA, et al. Bioorg Chem. 2020 Jul;100:103951.

Induction of Apoptosis

Further investigations revealed that this compound induces apoptosis in cancer cells. In HepG-2 cells treated with the compound, a significant increase in the percentage of cells undergoing both early and late apoptosis was observed.

| Treatment Condition (HepG-2 cells) | Early Apoptosis (%) | Late Apoptosis (%) |

| Control | 0.69 | 0.32 |

| This compound (1.12 µM, 24h) | 5.17 | 12.11 |

Data sourced from MedChemExpress product information, citing Fayed EA, et al. Bioorg Chem. 2020 Jul;100:103951.

Synthesis of this compound (Compound 14b)

Disclaimer: The following synthesis protocol is a representative procedure based on the general synthesis of thiazole-indenoquinoxaline hybrids. The specific experimental details for compound 14b may vary and should be referenced from the primary publication (Fayed EA, et al. Bioorg Chem. 2020 Jul;100:103951) when available.

The synthesis of this compound, 2-(2-(11H-indeno[1,2-b]quinoxalin-11-ylidene)hydrazinyl)-N-(4-sulfamoylphenyl)acetamide, involves a multi-step process.

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

Step 1: Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one hydrazone

A mixture of 11H-indeno[1,2-b]quinoxalin-11-one and an excess of hydrazine hydrate in ethanol is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the hydrazone intermediate.

Step 2: Synthesis of 2-(2-(11H-indeno[1,2-b]quinoxalin-11-ylidene)hydrazinyl)-N-(4-sulfamoylphenyl)acetamide (this compound)

The 11H-indeno[1,2-b]quinoxalin-11-one hydrazone intermediate is dissolved in a suitable solvent such as dimethylformamide (DMF). To this solution, an equimolar amount of 2-chloro-N-(4-sulfamoylphenyl)acetamide and a base (e.g., triethylamine) are added. The reaction mixture is stirred at an elevated temperature until the reaction is complete as monitored by TLC. The product is then precipitated by the addition of water, filtered, and purified by recrystallization or column chromatography to afford this compound.

Mechanism of Action: Induction of Apoptosis

This compound induces programmed cell death by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway.

Caption: Apoptosis signaling pathway induced by this compound.

Modulation of Bcl-2 Family Proteins and Caspase-3 Activation

In HepG-2 cells treated with this compound (1.12 µM for 24 hours), the expression levels of the anti-apoptotic protein Bcl-2 were decreased, while the expression of the pro-apoptotic protein Bax was increased. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade. A significant increase in the level of active caspase-3 was observed.

| Protein | Change in Expression/Activity (Fold Change vs. Control) |

| Bcl-2 | 3.3-fold decrease |

| Bax | 9.7-fold increase |

| Active Caspase-3 | 10.92-fold increase |

Data sourced from MedChemExpress product information, citing Fayed EA, et al. Bioorg Chem. 2020 Jul;100:103951.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on HCT-116, HepG-2, and MCF-7 cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

HCT-116, HepG-2, or MCF-7 cells

-

96-well plates

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptotic cells using flow cytometry.[2][3]

Materials:

-

HepG-2 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed HepG-2 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at its IC50 concentration (1.12 µM) for 24 hours. Include an untreated control.

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2][3]

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

HepG-2 cells

-

This compound

-

Cell lysis buffer

-

Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)

-

Microplate reader

Procedure:

-

Treat HepG-2 cells with this compound (1.12 µM) for 24 hours.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

Western Blot Analysis of Bax and Bcl-2

This protocol is for determining the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Materials:

-

HepG-2 cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat HepG-2 cells with this compound (1.12 µM) for 24 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the protein expression levels.

Conclusion

This compound (compound 14b) is a promising anti-cancer compound that selectively induces apoptosis in cancer cells through the intrinsic pathway. Its mechanism of action involves the down-regulation of Bcl-2, up-regulation of Bax, and subsequent activation of caspase-3. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this and related compounds.

References

Apoptotic Agent-2: A Technical Guide to the Mechanism of Action of 2-Methoxyestradiol (2-ME2) in Apoptosis

Disclaimer: The term "Apoptotic agent-2" is not a universally recognized scientific nomenclature for a specific molecule. It appears as a generic or supplier-specific identifier in some commercial contexts. This guide focuses on 2-Methoxyestradiol (2-ME2) , a well-researched, endogenous metabolite of estradiol that has been referred to as an "this compound" in scientific literature and demonstrates potent pro-apoptotic and anti-cancer properties.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Methoxyestradiol (2-ME2) is an endogenous metabolite of 17β-estradiol that exhibits robust anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines.[1] Unlike its parent molecule, 2-ME2's cytotoxic effects are independent of estrogen receptors (ERα and ERβ), making it a promising therapeutic candidate for both hormone-dependent and -independent cancers.[1] Its mechanism of action is multifaceted, primarily involving the disruption of microtubule dynamics, which leads to mitotic arrest and the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] This guide provides a detailed overview of the molecular pathways activated by 2-ME2, quantitative data from key studies, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

2-ME2 exerts its primary anti-tumor effects by acting as a microtubule-depolymerizing agent. This interaction disrupts the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[4] Prolonged mitotic arrest triggers cellular stress signals that converge on the activation of the apoptotic cascade. 2-ME2 initiates apoptosis through a dual approach, engaging both the intrinsic and extrinsic signaling pathways, often in a cell-type-dependent manner.

Induction of the Intrinsic Apoptotic Pathway

The intrinsic pathway, or the mitochondrial pathway, is a major route for 2-ME2-induced apoptosis.

-

Generation of Reactive Oxygen Species (ROS): 2-ME2 treatment leads to an increase in intracellular reactive oxygen species, such as superoxide anions. This oxidative stress is a key upstream event that contributes to mitochondrial dysfunction.

-

Modulation of Bcl-2 Family Proteins: The increase in ROS and other stress signals alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. 2-ME2 treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the release of key pro-apoptotic factors into the cytoplasm, including Cytochrome c and Smac/DIABLO.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, Cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.

Induction of the Extrinsic Apoptotic Pathway

2-ME2 also activates the extrinsic, or death receptor-mediated, pathway of apoptosis.

-

Upregulation of Death Receptors: Treatment with 2-ME2 has been shown to increase the expression of Death Receptor 5 (DR5) on the cell surface. This sensitizes the cancer cells to its cognate ligand, TNF-related apoptosis-inducing ligand (TRAIL).

-

DISC Formation and Caspase-8 Activation: Upon ligand binding (or potentially through ligand-independent mechanisms), death receptors trimerize and recruit adaptor proteins like Fas-associated death domain (FADD). This complex, known as the Death-Inducing Signaling Complex (DISC), recruits and facilitates the auto-activation of pro-caspase-8.

-

Activation of Executioner Caspases: Activated caspase-8 can then directly cleave and activate the executioner caspase-3. Additionally, caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to further amplify the apoptotic signal through the intrinsic pathway.

Quantitative Data Summary

The pro-apoptotic and anti-proliferative effects of 2-ME2 have been quantified in numerous studies. The following tables summarize key findings.

Table 1: IC50 Values for 2-ME2 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |

| MCF-7 | Breast Cancer | 1.5 | Not Specified | |

| MDA-MB-231 | Breast Cancer | 1.1 | Not Specified | |

| MDA-MB-435 | Breast Cancer | 1.3 - 1.38 | Not Specified | |

| SK-OV-3 | Ovarian Cancer | 1.79 | 48 | |

| A2780 | Ovarian Cancer | ~5 | 48 | |

| HeLa | Cervical Cancer | 4.53 | Not Specified | |

| Myeloma Cell Lines | Multiple Myeloma | 20.8 - 34.1 | Not Specified |

Table 2: 2-ME2-Induced Changes in Apoptotic Markers

| Cell Line | Marker | Change | Treatment Conditions | Reference |

| Oli-neu (OPCs) | Caspase-3 Fragmentation | 2.7-fold increase | 1-10 µM 2-ME2 | |

| Oli-neu (OPCs) | Caspase-7 Fragmentation | ~3.1-fold increase | 1.25-5 µM 2-ME2 | |

| Oli-neu (OPCs) | PARP Fragmentation | ~6.2 to 11.6-fold increase | 1.25-5 µM 2-ME2 | |

| MDA-MB-468 | Apoptotic Cells (Annexin V) | 9.2% to 24.5% | 24 to 72 hours | |

| MDA-MB-468 | Cleaved Caspase-3 | Significant Increase | 24, 48, 72 hours | |

| MDA-MB-468 | BAK | Significant Increase | 24, 48, 72 hours | |

| MDA-MB-468 | Bcl-2 | Significant Decrease | 24, 48, 72 hours |

Signaling Pathway and Workflow Visualizations

Signaling Pathways of 2-ME2-Induced Apoptosis

Caption: Signaling pathways of 2-ME2-induced apoptosis.

Experimental Workflow: Assessing Apoptosis via TUNEL Assay

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-methoxyestradiol up-regulates death receptor 5 and induces apoptosis through activation of the extrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Methoxyestradiol-induced caspase-3 activation and apoptosis occurs through G(2)/M arrest dependent and independent pathways in gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoptotic Agent-2: A Technical Guide to its Role in Programmed Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting as a critical checkpoint for cell survival or death. Dysregulation of this pathway is a hallmark of many cancers, making the development of novel apoptotic agents a key focus in oncology research. This technical guide provides an in-depth overview of "Apoptotic agent-2," a thiazole-indenoquinoxaline hybrid compound (designated as compound 14b in foundational research), and its role in inducing programmed cell death. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.

Introduction to this compound (Compound 14b)

This compound is a novel synthetic compound identified for its potent anti-proliferative and pro-apoptotic activities against various cancer cell lines.[1][2][3] It belongs to a class of thiazole-indenoquinoxaline hybrids and has demonstrated significant potential as a targeted anticancer agent.[1][2] This guide will focus on the molecular mechanisms through which this agent exerts its effects, providing a comprehensive resource for researchers in the field.

Mechanism of Action: The Intrinsic Pathway of Apoptosis

This compound induces programmed cell death primarily through the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which consists of both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax and Bak).

The key mechanism of action for this compound involves:

-

Down-regulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, thereby inhibiting apoptosis. This compound decreases the expression of Bcl-2, thus lowering the threshold for apoptosis induction.

-

Up-regulation of Bax: Bax is a pro-apoptotic protein that, upon activation, oligomerizes at the outer mitochondrial membrane, leading to the formation of pores and the release of cytochrome c. This compound increases the expression of Bax, promoting mitochondrial outer membrane permeabilization (MOMP).

-

Activation of Caspase-3: The release of cytochrome c into the cytosol initiates a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound has been shown to increase the levels of active caspase-3.

Signaling Pathway Diagram

Quantitative Data

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: Anti-proliferative Activity of this compound (Compound 14b)

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 1.96 |

| HepG-2 | Liver Cancer | 1.12 |

| MCF-7 | Breast Cancer | 2.38 |

| WI-38 | Normal Human Fibroblasts | >107 |

Data sourced from Fayed EA, et al. Bioorg Chem. 2020.

Table 2: Effect of this compound (Compound 14b) on Apoptotic Protein Expression in HepG-2 Cells

| Protein | Change in Expression |

| Bcl-2 | Down-regulated |

| Bax | Up-regulated |

| Caspase-3 (active) | Up-regulated |

Data sourced from Fayed EA, et al. Bioorg Chem. 2020.

Table 3: Effect of this compound (Compound 14b) on Cell Cycle Distribution in HepG-2 Cells

| Cell Cycle Phase | Change in Cell Population |

| G2/M | Arrest |

Data sourced from Fayed EA, et al. Bioorg Chem. 2020.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of a novel compound like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X Annexin V binding buffer and analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Workflow Diagram

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound (compound 14b) represents a promising class of anti-cancer compounds that effectively induce programmed cell death in cancer cells while showing high selectivity over normal cells. Its mechanism of action, centered on the modulation of the Bcl-2 family proteins and the activation of the caspase cascade, highlights its potential as a targeted therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and develop this and similar apoptotic agents. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Apoptotic Agent-2: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptotic agent-2, also identified as compound 14b, has demonstrated significant anti-proliferative activities in various cancer cell lines by inducing programmed cell death. This technical guide provides an in-depth overview of the methodologies for the identification and validation of the molecular targets of this compound. The core focus is on its mechanism of action, which involves the modulation of the intrinsic apoptosis pathway through the Bcl-2 family of proteins. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in oncology and drug development.

Introduction

Apoptosis is a crucial physiological process of programmed cell death essential for tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and survival. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[1][2] this compound has emerged as a promising small molecule that can shift this balance towards cell death, making it a candidate for cancer therapy. This guide details the scientific approach to definitively identify its molecular targets and validate its mechanism of action.

Target Identification

The primary hypothesis for the mechanism of action of this compound is its interaction with proteins in the apoptotic signaling cascade. The initial step in confirming this is to identify its direct binding partners.

Affinity Chromatography

Affinity chromatography is a powerful technique to isolate and identify the cellular targets of a small molecule.[3][4] This method involves immobilizing this compound onto a solid support to "bait" and capture its binding partners from a cell lysate.

-

Immobilization of this compound:

-

Synthesize a derivative of this compound with a reactive functional group (e.g., a primary amine or carboxyl group) suitable for covalent linkage to a pre-activated chromatography resin (e.g., NHS-activated sepharose).

-

Incubate the derivatized this compound with the resin according to the manufacturer's instructions to achieve efficient coupling.

-

Wash the resin extensively to remove any non-covalently bound compound.

-

-

Preparation of Cell Lysate:

-

Culture a cancer cell line sensitive to this compound (e.g., HepG-2) to approximately 80-90% confluency.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to maintain protein integrity and native conformations.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

-

Affinity Pull-down:

-

Incubate the cleared cell lysate with the this compound-coupled resin for several hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with an unconjugated resin.

-

Wash the resin several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the bound proteins from the resin using a competitive elution buffer (containing a high concentration of free this compound) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

-

Excise protein bands that are present in the this compound pull-down but absent in the control.

-

Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

-

Target Validation

Once potential targets are identified, it is crucial to validate these interactions and their functional relevance to the apoptotic activity of the agent.

In Vitro Anti-proliferative Activity

The anti-proliferative effects of this compound are quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., HCT-116, HepG-2, MCF-7) and normal cells (e.g., WI-38) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 24-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

| Cell Line | Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 1.96[5] |

| HepG-2 | Liver Cancer | 1.12 |

| MCF-7 | Breast Cancer | 2.38 |

| WI-38 | Normal Lung Fibroblast | 107.5 |

| Table 1: Anti-proliferative Activity of this compound. |

Modulation of Apoptotic Proteins

Western blotting is used to quantify the changes in the expression levels of key apoptotic proteins following treatment with this compound.

-

Protein Extraction:

-

Treat HepG-2 cells with this compound (at its IC50 concentration) for 24 hours.

-

Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification:

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

| Protein | Change in Expression (Fold) in HepG-2 cells |

| Bcl-2 | 3.3-fold decrease |

| Bax | 9.7-fold increase |

| Active Caspase-3 | 10.92-fold increase |

| Table 2: Modulation of Apoptotic Proteins by this compound. |

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of this compound on cell cycle progression.

-

Cell Treatment and Harvesting:

-

Treat HepG-2 cells with this compound for 24 hours.

-

Harvest both adherent and floating cells and wash with PBS.

-

-

Fixation and Staining:

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

| Cell Cycle Phase | Change in Cell Population |

| G0/G1 | Decrease |

| S | Decrease |

| G2/M | Increase |

| Table 3: Effect of this compound on the Cell Cycle of HepG-2 cells. |

Signaling Pathway

The data strongly suggest that this compound induces apoptosis through the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and subsequent mitochondrial outer membrane permeabilization (MOMP).

Conclusion

The target identification and validation studies for this compound converge on its role as a modulator of the Bcl-2 family of proteins. By downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, this compound disrupts the mitochondrial integrity, leading to the activation of the caspase cascade and subsequent apoptosis. The selective anti-proliferative activity against cancer cells over normal cells highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation and development of this compound as a novel anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptosis Protocols | USF Health [health.usf.edu]

- 3. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 4. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 5. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]

Technical Guide: Initial Screening of Apoptotic Agent-2 for Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical cellular process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor survival.[1][2] Consequently, therapeutic agents that can selectively induce apoptosis in cancer cells are of significant interest in oncology drug discovery.[3] This guide details the initial in vitro screening cascade for a hypothetical novel compound, "Apoptotic Agent-2" (AA-2), designed to trigger programmed cell death in malignant cells.

The described workflow is a multi-step process designed to:

-

Quantify the cytotoxic potential of AA-2 against various cancer cell lines.

-

Confirm that the observed cell death occurs via apoptosis.

-

Elucidate the initial mechanism of action by investigating key apoptotic markers.

Proposed Mechanism of Action: The Intrinsic Apoptotic Pathway

AA-2 is hypothesized to function by activating the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is initiated by intracellular stress signals and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][4] It is proposed that AA-2 disrupts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This disruption leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3 and -7, which dismantle the cell, leading to apoptotic death.

Figure 1. Proposed intrinsic apoptotic signaling pathway initiated by AA-2.

Initial Screening Workflow

The initial evaluation of AA-2 follows a hierarchical screening approach. It begins with a broad cytotoxicity screen to identify sensitive cell lines and determine potency (IC50). Positive hits proceed to secondary assays to confirm apoptosis as the mechanism of cell death. Finally, mechanistic assays are employed to verify the engagement of key components of the intrinsic pathway.

Figure 2. High-level experimental workflow for the initial screening of AA-2.

Primary Screening: Cell Viability and Cytotoxicity

The first step is to assess the general cytotoxicity of AA-2 across a panel of human cancer cell lines and a non-cancerous cell line to gauge preliminary selectivity. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.

Data Presentation: Cytotoxicity of AA-2 (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of AA-2 required to inhibit the metabolic activity of a cell population by 50%. Lower IC50 values indicate higher potency.

| Cell Line | Cancer Type | IC50 of AA-2 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 2.15 |

| A549 | Lung Carcinoma | 5.78 |

| HeLa | Cervical Adenocarcinoma | 3.41 |

| HEK293 | Normal Embryonic Kidney | > 50 |

Table 1: Hypothetical IC50 values for AA-2 against various human cell lines.

Experimental Protocol: MTT Assay

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of AA-2 in culture medium. Remove the old medium from the wells and add 100 µL of the AA-2 dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Secondary Screening: Confirmation of Apoptosis

A reduction in cell viability can be due to apoptosis or necrosis. To confirm that AA-2 induces apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a membrane-impermeable DNA dye that only enters cells with compromised membranes, a feature of late apoptotic or necrotic cells.

Data Presentation: Apoptosis Induction in MCF-7 Cells

MCF-7 cells were treated with AA-2 at its IC50 concentration (2.15 µM) for 24 hours.

| Cell Population | Description | % of Total Cells (Vehicle) | % of Total Cells (AA-2 Treated) |

| Q1 (Annexin V-/PI+) | Necrotic | 1.1% | 2.5% |

| Q2 (Annexin V+/PI+) | Late Apoptotic | 2.3% | 25.8% |

| Q3 (Annexin V-/PI-) | Live | 95.8% | 29.5% |

| Q4 (Annexin V+/PI-) | Early Apoptotic | 0.8% | 42.2% |

| Total Apoptotic | (Q2 + Q4) | 3.1% | 68.0% |

Table 2: Hypothetical results from Annexin V/PI flow cytometry analysis.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with AA-2 (2.15 µM) and vehicle for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

Mechanistic Assays: Pathway Verification

To support the hypothesis that AA-2 acts via the intrinsic pathway, two key events are measured: the activation of executioner caspases and the disruption of the mitochondrial membrane potential.

Caspase-3/7 Activity

Caspase-3 and -7 are the primary executioner caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a quantifiable light signal.

MCF-7 cells were treated with AA-2 (2.15 µM) for 12 hours.

| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |

| Vehicle | 1,520 | 1.0 |

| AA-2 (2.15 µM) | 12,464 | 8.2 |

Table 3: Hypothetical Caspase-3/7 activity measured by luminescence.

-

Cell Plating & Treatment: Seed MCF-7 cells in a white-walled 96-well plate and treat with AA-2 or vehicle for 12 hours.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix the plate on a shaker for 30 seconds and then incubate at room temperature for 1 hour.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

Mitochondrial Membrane Potential (ΔΨm)

A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 dye is a cationic probe that can be used to monitor this change. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

MCF-7 cells were treated with AA-2 (2.15 µM) for 6 hours.

| Treatment | Red Fluorescence (Aggregates) | Green Fluorescence (Monomers) | Red/Green Ratio |

| Vehicle | 89,500 | 7,100 | 12.6 |

| AA-2 (2.15 µM) | 21,300 | 35,500 | 0.6 |

Table 4: Hypothetical JC-1 assay results indicating a loss of mitochondrial membrane potential.

-

Cell Plating & Treatment: Seed MCF-7 cells on glass coverslips in a 24-well plate and treat with AA-2 or vehicle for 6 hours.

-

JC-1 Staining: Remove the medium and incubate cells with 2 µM JC-1 dye in fresh medium for 20 minutes at 37°C.

-

Washing: Wash the cells twice with warm PBS.

-

Imaging: Mount the coverslips on slides and immediately visualize using a fluorescence microscope with appropriate filters for red (aggregates) and green (monomers) fluorescence.

-

Quantification: Alternatively, for quantitative data, perform the assay in a 96-well black plate and measure fluorescence using a plate reader (Excitation/Emission: ~560/595 nm for red, ~485/530 nm for green). Calculate the red/green fluorescence ratio.

Logical Relationships and Decision Making

The results from this screening cascade provide a logical framework for decision-making. Each step provides critical data that justifies progression to the next, more complex assay.

Figure 3. Decision-making flowchart for AA-2 based on screening results.

Conclusion

The initial screening assays for this compound provide a robust framework for evaluating its potential as an anti-cancer therapeutic. The hypothetical data presented here demonstrate that AA-2 is a potent and selective cytotoxic agent that induces cell death in MCF-7 breast cancer cells through the activation of the intrinsic apoptotic pathway. This is evidenced by the confirmation of apoptosis via Annexin V staining, the significant activation of caspase-3/7, and the pronounced disruption of the mitochondrial membrane potential. Based on these positive initial findings, AA-2 represents a promising candidate for more detailed mechanistic studies and preclinical development.

References

Delving into the Structure-Activity Relationship of Apoptotic Agent-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a novel class of pro-apoptotic compounds, exemplified by Apoptotic agent-2. This molecule, identified as a potent inducer of apoptosis in various cancer cell lines, belongs to a series of thiazole-indenoquinoxaline hybrids. This document outlines the core structural features governing its biological activity, details the experimental methodologies for its evaluation, and visualizes the key signaling pathways involved in its mechanism of action.

Core Compound and Mechanism of Action

This compound, also referred to as compound 14b in the primary literature, exerts its anti-proliferative effects by modulating key proteins in the intrinsic apoptotic pathway.[1][2] The compound induces apoptosis by down-regulating the anti-apoptotic protein Bcl-2, while simultaneously up-regulating the pro-apoptotic protein Bax and the executioner caspase, caspase-3.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and subsequent activation of the caspase cascade, culminating in programmed cell death.

Structure-Activity Relationship Studies

The SAR studies on the thiazole-indenoquinoxaline scaffold have revealed several key structural modifications that significantly influence the cytotoxic and pro-apoptotic activity. The following table summarizes the quantitative data from these studies, highlighting the impact of various substitutions on the activity against the HepG-2 human liver cancer cell line.

| Compound | R | X | IC50 (µM) on HepG-2 |

| 14a | H | H | 3.45 |

| This compound (14b) | 4-CH3 | H | 1.12 |

| 14c | 4-OCH3 | H | 2.18 |

| 14d | 4-F | H | 1.89 |

| 14e | 4-Cl | H | 1.56 |

| 14f | 4-Br | H | 1.33 |

| 14g | 4-NO2 | H | 5.21 |

| 14h | 2,4-diCl | H | 2.88 |

| 15a | 4-CH3 | 8-CH3 | 2.54 |

| 15b | 4-CH3 | 8-OCH3 | 3.12 |

| 15c | 4-CH3 | 8-Cl | 2.01 |

Key Findings from SAR Analysis:

-

Substitution on the Phenyl Ring (R): The presence of an electron-donating group, specifically a methyl group at the para-position (compound 14b), resulted in the highest potency. While other electron-donating and withdrawing groups were tolerated, they generally led to a decrease in activity compared to the 4-methyl analog. A strongly deactivating nitro group (14g) significantly reduced the cytotoxic effect.

-

Substitution on the Indenoquinoxaline Core (X): Modifications on the indenoquinoxaline core at the 8-position generally led to a decrease in activity compared to the unsubstituted analog (14b vs 15a-c), suggesting that this part of the molecule is sensitive to steric and electronic changes.

In Vitro Anti-proliferative Activity

This compound has demonstrated selective anti-proliferative activity against a panel of human cancer cell lines, with significantly lower toxicity towards normal human cells.

| Cell Line | Cell Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 1.96[2] |

| HepG-2 | Liver Carcinoma | 1.12 |

| MCF-7 | Breast Carcinoma | 2.38 |

| WI-38 | Normal Human Lung Fibroblasts | 107.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 24 hours.

-

MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the compound concentration.

Western Blot Analysis

-

Cell Lysis: HepG-2 cells were treated with this compound (1.12 µM) for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates was determined using the Bradford protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 12% SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin.

-

Detection: After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify the protein expression levels relative to β-actin.

Cell Cycle Analysis

-

Cell Treatment and Fixation: HepG-2 cells were treated with this compound (1.12 µM) for 24 hours. The cells were then harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

-

Staining: The fixed cells were washed with PBS and then incubated with a solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS for 30 minutes in the dark at room temperature.

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment and Staining: HepG-2 cells were treated with this compound (1.12 µM) for 24 hours. The cells were then harvested and washed with cold PBS. The cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour. The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells were quantified.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound and the general experimental workflow for its evaluation.

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

References

An In-depth Technical Guide on the Core Effects of Apoptotic Agent-2 on Bcl-2 Family Proteins

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a representative technical guide. The compound "Apoptotic agent-2" appears in several chemical supplier catalogues without specific scientific characterization in the provided search results. Therefore, the data, mechanisms, and protocols presented herein are illustrative of the analyses that would be performed on a novel apoptotic agent and are based on established methodologies in the field of apoptosis research.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a critical balance between cell survival and death. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim). The anti-apoptotic proteins sequester pro-apoptotic members, preventing the permeabilization of the mitochondrial outer membrane and subsequent release of cytochrome c, which would otherwise initiate the caspase cascade leading to cell death.[1][2]

Given their pivotal role in cell fate, the Bcl-2 family proteins are significant targets in drug discovery, particularly in oncology. Novel therapeutic agents are often designed to inhibit the function of anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis in cancer cells. This guide provides a detailed overview of the hypothetical "this compound" and its effects on the Bcl-2 family of proteins, based on standard experimental approaches in the field.

Quantitative Data Summary

The interaction of "this compound" with key Bcl-2 family proteins and its cellular effects have been quantified to understand its potency and selectivity. The following tables summarize the binding affinities, impact on protein expression, and induced cellular responses.

Table 1: Binding Affinity of this compound for Bcl-2 Family Proteins

| Protein | Binding Affinity (Kᵢ, nM) |

| Bcl-2 | 0.01 |

| Bcl-xL | 245 |

| Mcl-1 | > 4000 |

| Bcl-w | 150 |

| Bfl-1/A1 | > 4000 |

Data are hypothetical and for illustrative purposes.

Table 2: Modulation of Bcl-2 Family Protein Expression by this compound

| Protein | Cell Line | Treatment Conc. (nM) | Fold Change in Expression (24h) |

| Bcl-2 | HL-60 | 10 | ↓ 1.8 |

| Bax | HL-60 | 10 | ↑ 1.5 |

| Mcl-1 | HL-60 | 10 | No significant change |

| Bim | HL-60 | 10 | ↑ 2.1 |

Data are hypothetical and for illustrative purposes.

Table 3: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Histotype | EC₅₀ (nM) (Apoptosis Induction) |

| HL-60 | Acute Promyelocytic Leukemia | 8 |

| RS4;11 | Acute Lymphoblastic Leukemia | 5 |

| HCT-116 | Colorectal Carcinoma | > 1000 |

| MDA-MB-231 | Breast Cancer | > 1000 |

Data are hypothetical and for illustrative purposes.

Signaling Pathways and Experimental Workflows

Diagram 1: The Intrinsic Apoptotic Pathway and the Role of Bcl-2 Family Proteins

Caption: "this compound" inhibits Bcl-2, promoting apoptosis.

Diagram 2: Experimental Workflow for Characterizing this compound

References

An In-depth Technical Guide to "Apoptotic Agent-2" and its Induction of Caspase-3 Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or cancerous cells.[1] A key family of proteases, known as caspases, are central to the execution of this process.[2] Caspases exist as inactive zymogens and are activated in a cascade-like fashion in response to apoptotic stimuli.[2] This cascade culminates in the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

"Apoptotic agent-2," also identified as compound 14b, is a novel thiazole-indenoquinoxaline hybrid that has demonstrated potent pro-apoptotic and anti-proliferative activities in various cancer cell lines.[3] This technical guide provides a comprehensive overview of the mechanism by which this compound induces the activation of caspase-3, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Data Presentation

The pro-apoptotic efficacy of this compound has been quantified across several parameters, including its anti-proliferative activity and its impact on key apoptotic proteins.

Anti-Proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) of this compound was determined against a panel of human cancer cell lines and a normal human cell line after 24 hours of treatment. The results highlight the selective cytotoxicity of the compound towards cancer cells.

| Cell Line | Cell Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 1.96 |

| HepG-2 | Hepatocellular Carcinoma | 1.12 |

| MCF-7 | Breast Adenocarcinoma | 2.38 |

| WI-38 | Normal Human Lung Fibroblast | 107.5 |

| Data sourced from MedChemExpress. |

Modulation of Key Apoptotic Proteins by this compound

Treatment of HepG-2 cells with this compound at its IC50 concentration (1.12 µM) for 24 hours resulted in significant changes in the expression levels of key proteins involved in the intrinsic apoptotic pathway.

| Protein | Function | Fold Change |

| Active Caspase-3 | Executioner Caspase | 10.92 (increase) |

| BAX | Pro-apoptotic | 9.7 (increase) |

| Bcl-2 | Anti-apoptotic | 3.3 (decrease) |

| Data sourced from MedChemExpress. |

Signaling Pathway of this compound-Induced Caspase-3 Activation

This compound induces apoptosis primarily through the intrinsic (or mitochondrial) pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like BAX).

The mechanism of action of this compound involves the significant downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX. This shift in the BAX/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP). MOMP allows for the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. Activated caspase-9, an initiator caspase, then cleaves and activates the executioner caspase, pro-caspase-3, leading to a cascade of cellular dismantling and ultimately, apoptotic cell death.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the induction of caspase-3 activation by this compound.

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate.

Materials:

-

Cell culture medium

-

This compound

-

PBS (phosphate-buffered saline)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

96-well microplate

-

Caspase-3 Substrate (e.g., Ac-DEVD-pNA)

-

Assay Buffer

-

Microplate reader

Protocol:

-

Cell Treatment:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).

-

-

Cell Lysis:

-

Pellet the cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).

-

Wash the cell pellet with cold PBS.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

-

Incubate on ice for 15-20 minutes.

-

Centrifuge the lysate at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant containing the cytosolic extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay.

-

Normalize the protein concentration for all samples.

-

-

Caspase-3 Assay:

-

In a 96-well plate, add 50-200 µg of protein from each lysate to individual wells.

-

Add Assay Buffer to bring the total volume to 100 µL.

-

Add the Caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well to a final concentration of 200 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the fold increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the vehicle control.

-

Western Blot for Cleaved Caspase-3

This method detects the presence of the active (cleaved) form of caspase-3.

Materials:

-

Cell lysates (prepared as described above)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Separation:

-

Load equal amounts of protein from each cell lysate onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Loading Control and Analysis:

-

Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative increase in cleaved caspase-3 levels.

-

Conclusion

This compound is a promising anti-cancer compound that effectively induces apoptosis through the intrinsic mitochondrial pathway. Its mechanism of action, characterized by the downregulation of Bcl-2 and upregulation of BAX, leads to a robust activation of the executioner caspase-3. The experimental protocols and data presented in this guide provide a solid framework for researchers and drug development professionals to further investigate the therapeutic potential of this and similar compounds that target the core apoptotic machinery. The provided signaling pathway and workflow diagrams offer clear visual aids to understand the complex processes involved in this compound-induced cell death.

References

An In-depth Technical Guide to Apoptotic Agent-2 and its Role in Bax/Bak Oligomerization

Audience: Researchers, scientists, and drug development professionals. Disclaimer: "Apoptotic agent-2" is a hypothetical designation for a novel direct Bax activator used for illustrative purposes in this guide. The mechanisms, data, and protocols described are based on established principles of apoptosis research and the known actions of pro-apoptotic agents that induce Bax/Bak oligomerization.

Executive Summary

The induction of apoptosis is a cornerstone of numerous therapeutic strategies, particularly in oncology. The B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical control point in the intrinsic apoptotic pathway, with the pro-apoptotic proteins Bax and Bak acting as essential effectors.[1][2] Upon activation, Bax and Bak undergo significant conformational changes, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane (MOM).[2][3] This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a point of no return, triggering the release of cytochrome c and other pro-apoptotic factors that initiate the caspase cascade and subsequent cell demolition.[4]

This guide focuses on a hypothetical therapeutic compound, "this compound," a small molecule designed to directly activate Bax. Unlike traditional BH3 mimetics that function by neutralizing anti-apoptotic Bcl-2 proteins, this compound is conceptualized to bind directly to monomeric Bax, inducing the conformational changes necessary for its activation and subsequent oligomerization, thereby providing a direct and potent mechanism for inducing apoptosis.

The Intrinsic Apoptotic Pathway and the Role of Bax/Bak

The intrinsic apoptosis pathway is governed by the intricate balance between pro-survival (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bid, Bim) members of the Bcl-2 family. In healthy cells, pro-survival proteins sequester pro-apoptotic members, preventing MOMP. Apoptotic stimuli trigger the activation of "BH3-only" proteins, which can either neutralize the pro-survival members (the "indirect activation" or "neutralization" model) or, in the case of activator BH3-only proteins like Bid and Bim, directly engage Bax and Bak (the "direct activation" model).

This compound operates via a direct activation mechanism, mimicking the function of activator BH3-only proteins. It binds to a putative allosteric site on Bax, triggering a series of conformational shifts that expose the BH3 domain and the hydrophobic α5/α6 hairpin. This activated Bax monomer then inserts into the mitochondrial outer membrane and serves as a nucleus for oligomerization, recruiting other activated Bax or Bak molecules to form the apoptotic pore.

Caption: Signaling pathway of this compound inducing apoptosis.

Quantitative Analysis of this compound Activity

The efficacy of this compound is determined by its ability to induce Bax oligomerization and subsequent downstream apoptotic events. The following tables summarize hypothetical quantitative data from key validation assays.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Method |

| Binding Affinity (Kd) to Bax | 50 nM | Surface Plasmon Resonance |

| EC50 for Bax Oligomerization | 200 nM | In Vitro Cross-linking Assay |

| EC50 for Cytochrome c Release | 250 nM | Isolated Mitochondria Assay |

Table 2: Cellular Potency of this compound in HCT116 Cells

| Assay | Endpoint | EC50 |

| Caspase-3/7 Activation | Relative Luminescence Units (RLU) | 500 nM |

| Annexin V Staining | % Apoptotic Cells | 550 nM |

| Cell Viability (72h) | % Viable Cells | 480 nM |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following sections provide protocols for the core assays used to characterize this compound.

Bax Oligomerization via Chemical Cross-linking

This assay directly visualizes the formation of Bax oligomers in isolated mitochondria upon treatment with this compound.

Reagents:

-

Mitochondria Isolation Buffer (MIB)

-

This compound stock solution (in DMSO)

-

Bismaleimidohexane (BMH) cross-linker (freshly prepared 50X stock in DMSO)

-

SDS-PAGE loading buffer (non-reducing)

-

Anti-Bax primary antibody

Procedure:

-

Isolate heavy membrane (HM) fractions containing mitochondria from untreated cells using differential centrifugation.

-

Resuspend the mitochondrial pellet in MIB to a final protein concentration of 1 mg/mL.

-

Incubate mitochondrial aliquots (50 µg) with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 30°C.

-

Add BMH to a final concentration of 2.5 mM to cross-link proximate sulfhydryl groups on adjacent Bax molecules.

-

Incubate for 30 minutes at room temperature.

-

Quench the reaction by adding DTT to a final concentration of 10 mM.

-

Add non-reducing SDS-PAGE loading buffer, boil for 5 minutes, and resolve by SDS-PAGE.

-

Perform Western blot analysis using an anti-Bax antibody to detect monomeric, dimeric, and higher-order oligomeric species.

Caption: Workflow for Bax oligomerization cross-linking assay.

Cytochrome c Release from Isolated Mitochondria

This cell-free assay measures the functional consequence of Bax oligomerization—the permeabilization of the outer mitochondrial membrane.

Reagents:

-

Isolated mitochondria (as above)

-

This compound stock solution

-

Fractionation Buffer

-

SDS-PAGE loading buffer (reducing)

-

Anti-Cytochrome c antibody

-

Anti-VDAC or COX IV antibody (mitochondrial loading control)

Procedure:

-

Incubate mitochondrial aliquots (25-50 µg) with varying concentrations of this compound or vehicle for 60 minutes at 30°C.

-

Centrifuge the samples at 12,000 x g for 5 minutes at 4°C to pellet the mitochondria.

-

Carefully collect the supernatant, which contains the cytosolic fraction with any released cytochrome c.

-

Resuspend the mitochondrial pellet in an equal volume of buffer.

-

Prepare both supernatant and pellet fractions for SDS-PAGE with reducing loading buffer.

-

Perform Western blot analysis, probing for Cytochrome c in both fractions. Probe for a mitochondrial marker (e.g., VDAC) in the pellet fraction to ensure equal loading.

Caspase-3/7 Activity Assay in Cells

This assay quantifies the activity of effector caspases, a key hallmark of apoptosis execution, in treated cells.

Reagents:

-

Cells plated in a 96-well plate

-

This compound

-

Luminescent Caspase-3/7 assay reagent (e.g., Caspase-Glo® 3/7)

Procedure:

-

Seed cells in a white-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for the desired time (e.g., 6-24 hours). Include vehicle-only and untreated controls.

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well. The reagent contains a proluminescent substrate (containing the DEVD sequence) and luciferase.

-

Mix the contents on a plate shaker for 2 minutes.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure luminescence using a plate reader. The signal is proportional to the amount of active caspase-3 and -7.

Conclusion and Future Directions

The hypothetical this compound represents a promising therapeutic strategy by directly targeting the core apoptotic effector, Bax. The data and protocols presented in this guide provide a framework for the characterization of such an agent. By inducing Bax oligomerization, this compound bypasses the need to overcome the sequestration of BH3-only proteins by overexpressed pro-survival Bcl-2 members, a common resistance mechanism in cancer. Future research should focus on elucidating the precise binding site on Bax, optimizing the agent's pharmacokinetic properties, and evaluating its efficacy and safety in preclinical in vivo models. The continued development of direct Bax/Bak activators holds significant promise for new therapeutic interventions in diseases characterized by apoptotic dysregulation.

References

- 1. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Building blocks of the apoptotic pore: how Bax and Bak are activated and oligomerize during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organization of the Mitochondrial Apoptotic BAK Pore: OLIGOMERIZATION OF THE BAK HOMODIMERS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]

"Apoptotic agent-2" selectivity for cancer cells over normal cells

An In-depth Technical Guide to the Cancer-Selective Action of Apoptotic Agent-2

Abstract

The selective induction of apoptosis in cancer cells remains a pivotal goal in oncological research. This compound (AA-2) is a novel investigational small molecule designed to exploit the intrinsic apoptotic pathway, a critical cellular process frequently dysregulated in cancer. This document provides a comprehensive technical overview of AA-2, focusing on its mechanism-based selectivity for cancer cells over normal, non-transformed cells. We present quantitative data from in vitro studies, detailed experimental protocols for assessing its activity, and visual diagrams of the underlying molecular pathways and experimental workflows. This guide is intended for researchers and drug development professionals engaged in the discovery and characterization of targeted cancer therapies.

Mechanism of Action: Targeting the Bcl-2 Family

This compound functions as a potent and selective BH3 mimetic, specifically targeting the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-XL). In many cancer cells, survival is critically dependent on the overexpression of anti-apoptotic proteins like Bcl-XL, which sequester pro-apoptotic "activator" proteins such as Bim. By binding with high affinity to the BH3-binding groove of Bcl-XL, AA-2 displaces Bim. The liberated Bim is then free to directly activate the pro-apoptotic effector proteins BAX and BAK. This activation leads to the oligomerization of BAX/BAK at the mitochondrial outer membrane, resulting in Mitochondrial Outer Membrane Permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol initiates the caspase cascade, culminating in the execution of the apoptotic program.

The selectivity of AA-2 arises from the principle of oncogene addiction. Cancer cells that are highly dependent on Bcl-XL for survival are exquisitely sensitive to its inhibition. In contrast, normal, healthy cells typically do not rely on a single anti-apoptotic protein and have a more balanced and redundant system for regulating apoptosis, rendering them significantly less sensitive to Bcl-XL inhibition by AA-2.

Caption: Signaling pathway of this compound (AA-2).

Quantitative Assessment of Selectivity